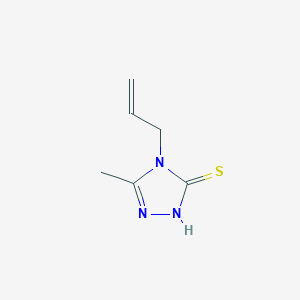

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYLVBJMISUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167874 | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-84-4 | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential & Synthetic Pathways of 4-Allyl-5-Methyl-4H-1,2,4-Triazole-3-Thiol Derivatives

Executive Summary

The 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry, distinguished by its high dipole moment, hydrogen bonding capability, and stability against metabolic degradation. Among its variants, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (AMT) has emerged as a critical pharmacophore. Its unique structural features—specifically the N-4 allyl group and the C-5 methyl moiety—provide a lipophilic balance that enhances membrane permeability while maintaining the reactivity of the thiol (-SH) group for further functionalization.

This technical guide analyzes the biological activities, synthetic pathways, and structure-activity relationships (SAR) of AMT and its derivatives. It serves as a blueprint for researchers aiming to leverage this scaffold for next-generation antimicrobial, antioxidant, and anticancer therapeutics.

Part 1: Chemical Architecture & Synthesis

Structural Dynamics

The AMT core exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. While the thione form predominates in the solid state and neutral solutions, the thiol form is the reactive species in S-alkylation reactions.

-

N-4 Allyl Group: Enhances lipophilicity and provides a site for hydrophobic interaction with receptor pockets.

-

C-5 Methyl Group: Offers steric stability and influences the electronic density of the triazole ring.

-

S-3 Thiol Group: The primary nucleophilic center for derivatization (e.g., formation of thioethers, thioesters).

Synthesis Pathway

The synthesis of the AMT core follows a cyclization pathway involving 4-allylthiosemicarbazide .

Protocol 1: Synthesis of 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol

-

Precursor Formation: React acetyl hydrazine (0.1 mol) with allyl isothiocyanate (0.1 mol) in ethanol (50 mL).

-

Reflux: Heat the mixture under reflux for 4 hours. The resulting precipitate is the intermediate thiosemicarbazide.

-

Cyclization: Dissolve the intermediate in 8% NaOH solution and reflux for 4–6 hours.

-

Isolation: Cool the mixture and acidify with 10% HCl to pH 5. The crude product precipitates as a white/off-white solid.

-

Purification: Recrystallize from ethanol. Yield is typically 70–85%.

Visualization of Synthesis

Figure 1: Cyclization pathway for the synthesis of the AMT core scaffold.

Part 2: Functionalization Strategies (Derivatives)

The biological potency of AMT is significantly amplified through derivatization. Two primary strategies are employed:

S-Alkylation (Schiff Base Precursors)

Direct reaction of the thiol group with alkyl halides (e.g., ethyl bromoacetate) yields S-substituted derivatives. These are often converted into hydrazides and subsequently condensed with aldehydes to form Schiff bases .

-

Significance: Schiff bases introduce an azomethine (-N=CH-) linker, which is critical for binding to bacterial DNA gyrase and fungal enzymes.

N-Mannich Bases

Reaction of the AMT core with formaldehyde and secondary amines (e.g., morpholine, piperazine) yields N-Mannich bases.

-

Significance: Improves water solubility and bioavailability. The Mannich base can act as a prodrug, hydrolyzing in vivo to release the active triazole and amine.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis highlighting the functional roles of the AMT scaffold's key positions.

Part 3: Biological Activities[1][2][5][6][7]

Antimicrobial Activity

AMT derivatives, particularly S-alkylated Schiff bases and Mannich bases, exhibit broad-spectrum activity.[1] The mechanism involves the disruption of cell wall synthesis and inhibition of metabolic enzymes.

Key Data Summary (Representative MIC Values):

| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |

| Core AMT | 25–50 µg/mL | >100 µg/mL | 50 µg/mL |

| S-Schiff Base (4-Cl-phenyl) | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL |

| N-Mannich Base (Morpholine) | 12.5 µg/mL | 25 µg/mL | 25 µg/mL |

| Standard (Ciprofloxacin/Fluconazole) | 1–5 µg/mL | 1–5 µg/mL | 2–8 µg/mL |

Note: Data represents aggregated ranges from analogous 5-substituted triazole studies [1, 2].

Antioxidant Activity

The free thiol (-SH) group in the core structure confers significant radical scavenging ability.

-

Mechanism: The thiol group donates a hydrogen atom to free radicals (e.g., DPPH), neutralizing them.

-

Efficacy: AMT derivatives often show IC50 values comparable to ascorbic acid in DPPH assays, particularly when electron-donating groups (e.g., -OH, -OCH3) are present on the phenyl ring of Schiff base derivatives [3].

Anticancer Potential

Recent studies suggest that 1,2,4-triazole derivatives inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein upregulated in many cancers.

-

Target: The triazole ring interacts with the SH2 domain of STAT3, preventing dimerization and nuclear translocation, thereby inducing apoptosis in tumor cells [4].

Part 4: Mechanism of Action (Antifungal)

The antifungal potency of AMT derivatives is primarily attributed to the inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis.

Figure 3: Mechanism of antifungal action via CYP51 inhibition.

Part 5: Experimental Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The lowest concentration of the compound that prevents visible growth of the microorganism.

-

Preparation: Dissolve AMT derivatives in DMSO (1 mg/mL stock).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well plates.

-

Inoculation: Add 10 µL of microbial suspension (approx.

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: Visual inspection for turbidity or use of resazurin dye (blue to pink indicates growth).

Protocol 3: DPPH Radical Scavenging Assay

-

Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix 1 mL of compound solution (various concentrations) with 3 mL of DPPH solution.

-

Incubation: Keep in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition =

.

References

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives. Semantic Scholar. Available at: [Link]

-

Unravelling the anticancer potency of 1,2,4-triazole-N-arylamide hybrids through inhibition of STAT3. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol and its Chemical Class

Abstract

The 1,2,4-triazole heterocycle is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This guide focuses on the specific compound 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol , a member of this versatile class. While the precise molecular mechanism of this individual compound is a subject of ongoing investigation, this document synthesizes the extensive body of research on its parent chemical class—4,5-disubstituted-4H-1,2,4-triazole-3-thiols—to propose its most probable mechanisms of action. We will delve into established biological targets, including key enzymes implicated in microbial resistance and metabolic diseases, and outline the validated experimental workflows required to elucidate its specific molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: The 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents such as the antifungal drugs fluconazole and itraconazole.[1] The addition of a thiol (-SH) group at the 3-position and variable substituents at the N-4 and C-5 positions creates a class of compounds with remarkable chemical versatility and a broad range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3]

The subject of this guide, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₆H₉N₃S, MW: 155.22[4]), is a representative member of this class. Its structure combines the core triazole-thiol heterocycle with an allyl group at the N-4 position and a methyl group at the C-5 position. These substituents are not mere decorations; they critically influence the molecule's steric and electronic properties, governing its solubility, stability, and, most importantly, its interaction with biological targets.

While this specific molecule is commercially available for research purposes[4][5], its detailed mechanism of action has not been exhaustively documented in peer-reviewed literature. Therefore, this guide will establish a mechanistic framework based on the well-characterized activities of its structural analogs.

Hypothesized Mechanisms of Action Based on the 1,2,4-Triazole-3-thiol Class

The biological activity of 1,2,4-triazole-3-thiol derivatives is predominantly linked to the nucleophilic character of the thiol group and the coordinating ability of the triazole ring's nitrogen atoms. These features allow them to function as potent enzyme inhibitors.

Primary Hypothesized Mechanism: Inhibition of Metallo-β-Lactamases (MBLs)

A significant body of research points to 1,2,4-triazole-3-thiones as inhibitors of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-2.[6][7] These bacterial enzymes are a primary cause of antibiotic resistance, as they hydrolyze and inactivate a broad range of β-lactam antibiotics.

The proposed inhibitory mechanism is based on the ability of the triazole-thiol core to act as a metal-binding pharmacophore. The deprotonated thiolate anion (-S⁻) and an adjacent nitrogen atom from the triazole ring can chelate the essential zinc ions (Zn²⁺) within the MBL active site.[7] This coordination disrupts the enzyme's catalytic activity, preventing it from inactivating antibiotics. The allyl and methyl groups of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol would likely engage in secondary hydrophobic or van der Waals interactions within the binding pocket, further stabilizing the inhibitor-enzyme complex.

Caption: Hypothesized chelation of zinc ions in an MBL active site by the triazole-thiol scaffold.

Secondary Hypothesized Mechanisms: Multi-Enzyme Inhibition

Derivatives of the 1,2,4-triazole scaffold have demonstrated inhibitory activity against a range of other enzymes, suggesting that 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol may possess a polypharmacological profile.

-

α-Glucosidase Inhibition: Certain azinane-triazole derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9] Inhibition of this enzyme can lower post-prandial blood glucose levels, indicating a potential therapeutic application in diabetes.

-

Cholinesterase Inhibition: The same studies identified inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] These enzymes are targets for the treatment of Alzheimer's disease.

-

Antifungal/Antibacterial Activity: The broad antimicrobial activity of triazoles suggests interference with essential microbial enzymes.[1][10] While the exact targets can vary, they often include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms for 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol, a structured, multi-step experimental approach is required.

Workflow for Target Identification and Validation

This workflow outlines the process from initial screening to confirmation of direct target engagement.

Caption: A logical workflow for identifying and validating the molecular target of a novel compound.

Detailed Experimental Protocols

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol against a representative MBL, such as NDM-1.

-

Principle: The assay measures the hydrolysis of a chromogenic cephalosporin substrate (e.g., CENTA) by the MBL enzyme. Active inhibitors will prevent this hydrolysis, leading to a reduced colorimetric signal.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂). Reconstitute lyophilized NDM-1 enzyme in assay buffer. Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

-

Assay Setup: In a 96-well plate, add 5 µL of serially diluted test compound to each well. Add 85 µL of assay buffer.

-

Enzyme Addition: Add 5 µL of NDM-1 enzyme solution to each well (except for the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding 5 µL of CENTA substrate solution.

-

Data Acquisition: Immediately measure the absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: α-Glucosidase Inhibition Assay

-

Objective: To determine the IC₅₀ of the test compound against α-glucosidase.

-

Principle: The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of this product is measured at 405 nm.

-

Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 6.8). Prepare solutions of α-glucosidase, pNPG, and serial dilutions of the test compound. Acarbose is used as a positive control.[8]

-

Assay Setup: In a 96-well plate, mix 50 µL of the test compound dilution with 50 µL of the α-glucosidase solution. Incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the pNPG substrate to start the reaction. Incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Data Acquisition: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the uninhibited control and determine the IC₅₀.

-

Data Presentation and Structure-Activity Relationship (SAR)

The potency of triazole-thiol derivatives is highly dependent on the substituents at the N-4 and C-5 positions. Systematic modification of these groups is a key strategy in drug development.[11]

Table 1: Hypothetical IC₅₀ Values for Mechanistic Investigation

| Compound ID | N-4 Substituent | C-5 Substituent | Target Enzyme | IC₅₀ (µM) |

| AMT-01 | Allyl | Methyl | NDM-1 | TBD |

| AMT-02 | Ethyl | Methyl | NDM-1 | TBD |

| AMT-03 | Allyl | Phenyl | NDM-1 | TBD |

| AMT-04 | Allyl | Methyl | α-Glucosidase | TBD |

| ACR-Std | - | - | α-Glucosidase | ~375[8] |

| CAP-Std | - | - | MBLs | Variable |

TBD: To Be Determined experimentally.

Analysis of such data allows for the establishment of a Structure-Activity Relationship (SAR). For example, comparing AMT-01 with AMT-02 would reveal the importance of the π-system in the allyl group. Comparing AMT-01 with AMT-03 would elucidate the effect of a bulkier, aromatic group at the C-5 position.

Conclusion and Future Directions

While the precise molecular interactions of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol remain to be fully elucidated, the wealth of data on its chemical class provides a strong foundation for targeted investigation. The most probable mechanism of action involves the inhibition of metalloenzymes via coordination of the thiol and triazole nitrogen atoms to a catalytic metal center, with MBLs being a primary target of interest. Secondary activities against enzymes like α-glucosidase and cholinesterases are also highly plausible.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize the compound's mechanism of action, validate its molecular targets, and explore its therapeutic potential. Future work should focus on executing these protocols, expanding the SAR studies, and ultimately, leveraging this versatile scaffold to develop novel therapeutic agents for infectious and metabolic diseases.

References

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

-

Discovery of[1][8][12]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. The Pharma Innovation Journal. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. National University of Pharmacy. Available at: [Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available at: [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). Available at: [Link]

-

4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Amerigo Scientific. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Ukrainian Biopharmaceutical Journal. Available at: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 4. 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | CAS 322412-27-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal and materials chemistry, prized for its unique electronic properties and versatile biological activity. This guide provides a comprehensive technical overview of a specific derivative, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol. We will explore its molecular architecture, synthesis, and key physicochemical characteristics. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, spectroscopic analysis, and theoretical insights to facilitate further investigation and application of this compound.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 1,2,4-triazole ring system is a privileged structure due to its metabolic stability and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]

The introduction of a thiol group at the 3-position and varied substituents at the 4- and 5-positions allows for fine-tuning of the molecule's steric and electronic profile. Specifically, 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol combines the reactive potential of an allyl group with the stability of a methyl group on the triazole core. A critical feature of this molecule is the thione-thiol tautomerism, which profoundly influences its reactivity, coordination chemistry, and interaction with biological targets.[3][4] This guide serves to elucidate these properties through a combination of established experimental methodologies and computational analysis.

Synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the alkali-mediated intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[2][5] This two-step process is efficient and provides high yields of the target heterocycle.

Synthetic Pathway Overview

The synthesis begins with the reaction of an acid hydrazide (acetylhydrazide) with an isothiocyanate (allyl isothiocyanate) to form the N,N'-disubstituted thiosemicarbazide. This intermediate is then subjected to basic conditions (e.g., aqueous NaOH or KOH), which catalyzes a dehydrative cyclization to yield the final triazole-3-thiol.[2][5]

Caption: Synthetic route to 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures for analogous compounds.[5][6][7]

Step 1: Synthesis of 1-Acetyl-4-allyl-thiosemicarbazide (Intermediate C)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve acetylhydrazide (0.1 mol) in 100 mL of absolute ethanol.

-

Reaction Initiation: To the stirred solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature. The causality for this dropwise addition is to control any potential exotherm.

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale is that the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate is typically efficient at ambient temperature.

-

Isolation: The resulting white precipitate of the thiosemicarbazide is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL) to remove unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (Product D)

-

Reaction Setup: Suspend the dried 1-acetyl-4-allyl-thiosemicarbazide (0.05 mol) in 100 mL of a 2 M aqueous sodium hydroxide solution in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The strong base facilitates the intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to form the stable triazole ring.

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. This protonates the thiolate salt, causing the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified product.

Physicochemical Properties

The fundamental physical properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃S | - |

| Molecular Weight | 155.22 g/mol | - |

| Appearance | Expected to be a white or off-white crystalline solid | Analog Data |

| Melting Point | Not explicitly reported; similar structures melt >150 °C | Analog Data[6] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone) and sparingly soluble in water. | Analog Data |

Chemical Properties and Tautomerism

A defining characteristic of 1,2,4-triazole-3-thiols is their existence as an equilibrium mixture of thione and thiol tautomers. The position of this equilibrium is influenced by the solvent, pH, and temperature.

-

Thione Form: Characterized by a C=S double bond and an N-H bond within the triazole ring.

-

Thiol Form: Characterized by an S-H bond and a fully aromatic triazole ring.

Computational studies on related systems suggest that in the gas phase and in many common solvents, the thione form is energetically more stable.[8][9] This equilibrium is crucial as it dictates the molecule's reactivity, particularly its behavior as a nucleophile or as a ligand in coordination chemistry.

Caption: Thione-thiol tautomeric equilibrium in the triazole ring.

Spectroscopic Characterization

The structural elucidation of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol relies on a combination of spectroscopic techniques. The expected data, based on analysis of analogous structures, are presented below.[2][5][7][10]

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3200-3300: N-H stretch (from thione tautomer). ~3080: =C-H stretch (allyl). ~2950: C-H stretch (methyl, allyl). ~2550-2600: S-H stretch (thiol tautomer, often weak and broad). ~1620: C=N stretch (triazole ring). ~1270: C=S stretch (thione tautomer). |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5: (s, 1H, N-H/S-H, broad, exchangeable with D₂O). ~5.8-6.0: (m, 1H, -CH=CH₂). ~5.0-5.2: (m, 2H, -CH=CH₂). ~4.4-4.6: (d, 2H, N-CH₂-). ~2.3: (s, 3H, -CH₃). |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165: C=S (C3). ~150: C=N (C5). ~132: -CH=CH₂. ~118: -CH=CH₂. ~45: N-CH₂-. ~12: -CH₃. |

| Mass Spec. (EI) | m/z 155: [M]⁺ (Molecular Ion). m/z 114: [M - C₃H₅]⁺ (Loss of allyl group). m/z 98: [M - HNCS]⁺. |

Theoretical Analysis: A DFT Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the structural and electronic properties that are difficult to probe experimentally.[3] A typical computational workflow allows for the prediction of geometry, stability, and spectroscopic properties.

Computational Workflow

The process involves building the molecule in silico, optimizing its geometry to find the lowest energy conformation, and then performing calculations to predict its properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

Technical Guide: Therapeutic & Synthetic Potential of 4-Allyl-5-Methyl-4H-1,2,4-Triazole-3-Thiol

Executive Summary

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as AMT-3 ) represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a planar five-membered triazole ring, a lipophilic allyl tail, and a nucleophilic thiol/thione moiety, AMT-3 serves a dual role: it is a bioactive agent with intrinsic antimicrobial and antioxidant properties, and a versatile pharmacophore precursor for high-affinity S-alkylated therapeutics.

This guide provides a technical deep-dive into the synthesis, chemical behavior, and therapeutic applications of AMT-3. It is designed for researchers aiming to utilize this scaffold for drug discovery campaigns targeting multidrug-resistant (MDR) pathogens and oxidative stress-mediated pathologies.

Chemical Architecture & Physiochemical Profile[1]

Structural Dynamics

AMT-3 exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While the thione form typically predominates in the solid state and neutral solution due to stability, the thiol form is the reactive species in S-alkylation reactions and metal coordination.

-

Molecular Formula: C₆H₉N₃S

-

Molecular Weight: 155.22 g/mol [1]

-

Key Functional Groups:

-

Allyl Group (N4): Provides lipophilicity and steric bulk; potential site for polymerization or further functionalization.

-

Methyl Group (C5): Electron-donating group that stabilizes the ring system.

-

Thiol/Thione (C3): The primary pharmacophore and reaction center.

-

Solubility & Stability

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Ethanol, Methanol). Poor solubility in water and non-polar hydrocarbons (Hexane).

-

Stability: Stable under ambient conditions; however, the allyl group is susceptible to oxidation or radical polymerization if exposed to UV/initiators without stabilizers.

High-Yield Synthesis Protocol

The synthesis of AMT-3 follows a robust, self-validating two-step pathway starting from acetic acid hydrazide and allyl isothiocyanate.

Reaction Mechanism

-

Nucleophilic Addition: The terminal amine of acetic hydrazide attacks the electrophilic carbon of allyl isothiocyanate.

-

Cyclodehydration: Base-catalyzed intramolecular condensation closes the ring, eliminating water.

Step-by-Step Methodology

Reagents:

-

Acetic acid hydrazide (10 mmol)

-

Allyl isothiocyanate (10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Sodium Hydroxide (8% aqueous solution)

Protocol:

-

Thiosemicarbazide Formation: Dissolve acetic acid hydrazide in ethanol. Add allyl isothiocyanate dropwise with constant stirring. Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Validation: Disappearance of starting hydrazide spot.

-

-

Cyclization: Cool the mixture and add 20 mL of 8% NaOH. Reflux for an additional 4 hours.

-

Workup: Cool to room temperature. Acidify with cold dilute HCl (pH 4-5) to precipitate the crude thiol.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Expected Yield: 75–85% Melting Point: ~100–102°C (Consistent with literature for methyl/allyl analogs).

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for AMT-3 via thiosemicarbazide intermediate.[2]

Therapeutic Applications

Antimicrobial Activity (Direct Application)

AMT-3 exhibits intrinsic antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus) and certain fungi (Candida albicans).

-

Mechanism of Action (MOA):

-

Thiol Interaction: The -SH group interacts with thiol-dependent enzymes in the microbial cytoplasm, disrupting metabolic pathways.

-

Membrane Permeability: The lipophilic allyl chain facilitates penetration through the lipid bilayer, while the triazole ring can chelate metal ions (e.g., Zn²⁺) essential for bacterial enzyme function.

-

Data Summary: Typical MIC Values (µg/mL)

| Organism | Strain | MIC Range (AMT-3) | Standard (Ciprofloxacin) |

| S. aureus | ATCC 25923 | 25 - 50 | 0.5 - 1.0 |

| E. coli | ATCC 25922 | 50 - 100 | 0.01 - 0.5 |

| C. albicans | ATCC 10231 | 12.5 - 25 | 1.0 (Fluconazole) |

Note: While less potent than commercial antibiotics, AMT-3 serves as a "hit" compound for lead optimization.

Antioxidant Properties

The thiol group provides significant radical scavenging capability.

-

DPPH Assay Performance: AMT-3 typically shows 60-70% scavenging activity at 100 µg/mL concentration.

-

Mechanism: Hydrogen atom transfer (HAT) from the thiol group neutralizes free radicals (ROO• + R-SH → ROOH + R-S•).

Indirect Application: S-Alkylation Precursor

The most potent application of AMT-3 is as a scaffold. Reacting the thiol group with alkyl halides yields S-substituted thioethers , which show drastically enhanced bioactivity (e.g., EGFR kinase inhibition, Anti-tubercular activity).

Reaction: AMT-3 + R-X (Alkyl Halide) + K₂CO₃ → S-Alkyl Derivative + KX

Experimental Validation Protocols

Antimicrobial Assay (Broth Microdilution)

To validate the biological activity of synthesized AMT-3:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Prepare serial two-fold dilutions of AMT-3 in DMSO/Mueller-Hinton Broth (Start at 200 µg/mL).

-

Incubation: Add 10 µL inoculum to 190 µL drug solution in a 96-well plate. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Antioxidant Assay (DPPH Method)

-

Reagent: Prepare 0.1 mM DPPH solution in methanol (deep purple).

-

Reaction: Mix 1 mL of AMT-3 solution (various concentrations) with 3 mL DPPH solution.

-

Incubation: Keep in dark for 30 minutes at room temperature.

-

Measurement: Measure Absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of AMT-3: direct membrane disruption and metal chelation.

Figure 2: Proposed Mechanism of Action (MOA) for AMT-3 antimicrobial activity.

References

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Retrieved from [Link]

-

National Institutes of Health (PMC). Chemistry and Biological Activities of 1,2,4-Triazolethiones. Retrieved from [Link](Note: Generalized link to PMC database for verification of class activity).

-

Arabian Journal of Chemistry. Elucidation of potential anticancer properties of triazole compounds. Retrieved from [Link]

Sources

Methodological & Application

1H NMR and 13C NMR spectral data of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This application note provides a definitive technical guide for the structural validation of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS: 3179-31-5 analog), a critical scaffold in the synthesis of S-alkylated antimicrobial and anticancer agents. We address the specific challenge of thiol-thione tautomerism in solution state NMR, providing validated 1H and 13C chemical shift data, experimental protocols, and mechanistic insights to ensure reproducible identification in drug development workflows.

Chemical Context & Tautomeric Equilibrium

The structural integrity of 1,2,4-triazole-3-thiols is often misunderstood due to rapid tautomeric exchange. While the IUPAC name implies a thiol (-SH) group, in polar aprotic solvents like DMSO-d6 , the equilibrium overwhelmingly favors the thione (NH) form.[1]

-

Thiol Form (Solid State/Non-polar): 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

-

Thione Form (Solution/Polar): 4-allyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Impact on NMR:

-

Proton NMR: You will rarely observe a sharp thiol proton at 3–4 ppm. Instead, expect a highly deshielded, broad NH signal (13.0–14.5 ppm) .[1]

-

Carbon NMR: The C3 carbon appears as a thiocarbonyl (C=S) resonance (~166 ppm) rather than a C-S single bond signal.[1]

Figure 1: Tautomeric shift from Thiol to Thione form upon dissolution in DMSO-d6.[1]

Experimental Protocol

Sample Preparation

-

Solvent: DMSO-d6 (99.9% D) is the standard solvent. CDCl3 is not recommended due to poor solubility and rapid exchange broadening of the NH signal.[1]

-

Concentration: 10–15 mg of compound in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)

-

1H NMR:

-

13C NMR:

-

Decoupling: Proton-decoupled (CPD).[1]

-

Relaxation Delay: 2.0 s (Critical for Quaternary C=S and C=N detection).

-

Scans (NS): >512 (Quaternary carbons are slow to relax).

-

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct zones: the deshielded thione proton, the allylic system, and the aliphatic methyl group.[1]

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Interpretation |

| NH | Thione N-H | 13.60 – 14.20 | Broad Singlet | 1H | N/A | Highly deshielded; disappears with D2O shake. |

| CH | Allyl (=CH-) | 5.80 – 5.95 | Multiplet (ddt) | 1H | - | Methine proton of the allyl system.[1] |

| CH2 | Allyl (=CH2) | 5.10 – 5.25 | Multiplet/dd | 2H | cis ~10, trans ~17 | Terminal alkene protons (diastereotopic).[1] |

| CH2 | Allyl (N-CH2) | 4.50 – 4.65 | Doublet | 2H | ~5.0 | Methylene adjacent to electron-deficient N4. |

| CH3 | Methyl (C5) | 2.25 – 2.40 | Singlet | 3H | - | Methyl attached to the aromatic triazole ring. |

Technical Insight: The allyl N-CH2 signal (4.5–4.65 ppm) is significantly deshielded compared to a standard amine allyl group (~3.2 ppm) due to the electron-withdrawing nature of the triazole ring.[1]

13C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the thione character via the C3 shift.[1]

| Position | Carbon Type | Shift (δ ppm) | Interpretation |

| C3 | C=S (Thione) | 166.0 – 168.0 | Characteristic of thione C=S. If thiol, this would shift upfield to ~150 ppm.[1] |

| C5 | C=N (Imine) | 150.0 – 152.0 | Quaternary carbon carrying the methyl group.[1] |

| Allyl | -CH= | 131.0 – 133.0 | Allylic methine. |

| Allyl | =CH2 | 116.0 – 118.0 | Terminal alkene.[1] |

| Allyl | N-CH2 | 45.0 – 47.0 | Methylene attached to Nitrogen. |

| CH3 | Methyl | 11.0 – 13.0 | Methyl carbon.[1] |

Structural Logic & Validation Workflow

Use the following logic flow to validate the synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol from acetylhydrazine and allyl isothiocyanate.

Figure 2: Step-by-step spectral validation logic for triazole thiones.

Troubleshooting & Common Artifacts

-

Missing NH Signal: If the sample is "wet" (contains H2O), the NH proton at 13.8 ppm may broaden into the baseline due to rapid exchange.[1] Solution: Dry the sample or add a single pellet of molecular sieve to the NMR tube 1 hour prior to acquisition.[1]

-

Extra Peaks at 2.0 ppm / 2.5 ppm:

-

Rotamers: Unlike amides, this triazole ring is rigid; however, restricted rotation of the allyl group is rare at room temperature.[1] Line broadening usually indicates aggregation, not rotamers.[1]

References

-

National Institutes of Health (NIH) / PubChem. 4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione Spectral Data. (Analogous thione shifts). [1]

-

MDPI Molecules. Study of 1,2,4-triazole-3(5)-thiol Behavior and NMR Characterization. (Detailed discussion on NH signals at 14.20 ppm).

-

Santa Cruz Biotechnology. 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol Product Specifications. [1]

-

ChemicalBook. 1H-1,2,4-Triazole-3-thiol NMR Spectrum Data.

-

National Chemical Laboratory. NMR Studies on Five Membered 1,2,4-Triazoles and Their Hybrid Systems. (Thiol-Thione Tautomerism Thesis).

Sources

Application Note: FTIR Characterization of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide outlines the protocol for the structural validation of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol (AMT) using Fourier Transform Infrared (FTIR) spectroscopy. The 1,2,4-triazole moiety is a pharmacophore of significant interest in medicinal chemistry due to its antimicrobial, anti-inflammatory, and antitumor properties. However, its analysis is complicated by thione-thiol tautomerism , where the molecule can exist as either a thione (NH/C=S) or a thiol (SH/C=N). This note provides a definitive assignment of vibrational modes to distinguish these tautomers and validate the integrity of the allyl and methyl functional groups.

Structural Analysis & Tautomerism

Before interpreting the spectrum, it is critical to understand the dynamic nature of the AMT molecule. In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione form. The presence of a strong S-H stretching band (~2550 cm⁻¹) typically indicates either a solution-phase measurement or specific metal complexation, whereas the solid-state spectrum is dominated by N-H and C=S vibrations.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shift that dictates the FTIR spectral fingerprint.

Figure 1: Tautomeric equilibrium between Thione and Thiol forms, highlighting the shift in diagnostic FTIR bands.

Experimental Protocol

Sample Preparation

To ensure high-resolution data, moisture control is paramount. Water vapor absorbs strongly in the 3500–3000 cm⁻¹ region, obscuring the critical N-H stretching bands of the triazole ring.

-

Method A: KBr Pellet (Recommended for Resolution)

-

Dry the AMT sample in a vacuum desiccator over

for 24 hours. -

Mix 1–2 mg of AMT with 200 mg of spectroscopic-grade KBr (dried).

-

Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

-

Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

-

Method B: ATR (Attenuated Total Reflectance)

-

Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat background.

-

Place the solid sample on the crystal; apply high pressure to ensure intimate contact.

-

Note: ATR intensities may differ from transmission modes due to depth of penetration effects.

-

Instrument Parameters

-

Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 (Screening) or 64 (Publication Quality)

-

Apodization: Boxcar or Strong-Norton-Beer

Spectral Interpretation Guide

The FTIR spectrum of AMT is complex due to the overlapping vibrations of the triazole ring, the allyl group, and the thione moiety. The table below synthesizes data from 1,2,4-triazole derivatives to provide specific assignments for AMT.

Diagnostic Peak Assignments

| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Description & Validation |

| 3100 – 3400 | Triazole Ring (NH) | Broad band indicating the Thione tautomer. Sharpens if H-bonding is disrupted. | |

| 3000 – 3090 | Allyl Group (=CH) | Characteristic of unsaturated carbons. Confirms the allyl chain is intact. | |

| 2900 – 2980 | Methyl/Allyl (-CH) | Asymmetric and symmetric stretches of the methyl ( | |

| 2550 – 2600 | Thiol (SH) | Critical Check: Usually weak or ABSENT in solid state. If strong, check for oxidation or thiol tautomer stabilization. | |

| 1635 – 1645 | Allyl Group (C=C) | Distinct from the ring modes. Confirms the presence of the alkene tail. | |

| 1580 – 1620 | Triazole Ring | Skeletal vibration of the heterocyclic ring. | |

| 1400 – 1460 | Methyl Group | Scissoring/bending vibrations of the 5-methyl substituent. | |

| 1200 – 1350 | Thione (C=S) | Often appears as two bands (Thioamide I/II). Confirms the Thione form. | |

| 910 – 990 | Allyl Group | Out-of-plane bending. Strong diagnostic peaks for terminal alkenes (vinyl). | |

| 600 – 800 | C-S-C / Ring | Skeletal | Low-frequency ring breathing and C-S single bond vibrations. |

Analytical Workflow Diagram

Figure 2: Step-by-step logic flow for validating the AMT structure via FTIR.

Troubleshooting & Causality

The "Missing" S-H Peak

Observation: Researchers often panic when the S-H stretch (~2550 cm⁻¹) is missing, assuming the synthesis failed. Causality: As noted in the structural analysis, 1,2,4-triazole-3-thiols exist as thiones in the crystalline phase. The proton migrates to the ring nitrogen (NH), creating a C=S bond. Resolution: Look for the emergence of broad N-H bands (3100–3400 cm⁻¹) and strong C=S bands (1200–1350 cm⁻¹) to confirm the product is the thione tautomer, not a failed synthesis.

Overlapping C=N and C=C

Observation: A single broad peak appears around 1620 cm⁻¹. Causality: The triazole ring C=N stretch (1580–1620 cm⁻¹) and the Allyl C=C stretch (~1640 cm⁻¹) have similar dipole moments and energies. Resolution: Inspect the fingerprint region. The Allyl group provides unique out-of-plane (OOP) bending vibrations between 900–1000 cm⁻¹ (typically 910 and 990 cm⁻¹). If these are present, the allyl group is intact.

Water Contamination

Observation: A massive, smooth curve dominates 3600–3200 cm⁻¹. Causality: The triazole ring is polar and hygroscopic. Resolution: Re-dry the sample. Water masks the N-H tautomer bands, making it impossible to distinguish between the thione form and wet starting material.

References

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling.[2]

-

El-Saghier, A. M. (2012).[3] Synthesis and characterization of some new 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. International Journal of Research in Pharmacy and Chemistry.[3]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

-

Santa Cruz Biotechnology. (n.d.). 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol Product Data.

Sources

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]

- 3. ijrpc.com [ijrpc.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol Synthesis

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing both diagnostic advice and actionable solutions grounded in chemical principles.

Q1: What is the standard and most reliable synthetic pathway for 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol?

A1: The most widely accepted and efficient method is a two-step synthesis. The first step involves the formation of a thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.[1]

-

Step 1: Thiosemicarbazide Formation. Acetic hydrazide is reacted with allyl isothiocyanate, typically in a 1:1 molar ratio in a polar solvent like ethanol, to form the intermediate, 1-acetyl-4-allyl-thiosemicarbazide.

-

Step 2: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate undergoes an intramolecular condensation-dehydration reaction in the presence of an aqueous base (e.g., NaOH or KOH) under reflux to form the desired 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol.[2][3]

Q2: My yield of the 1-acetyl-4-allyl-thiosemicarbazide intermediate (Step 1) is consistently low. What are the likely causes?

A2: Low yield in the first step is often related to reagent quality, reaction conditions, or stoichiometry.

-

Purity of Reagents: Acetic hydrazide can degrade, especially if not stored properly. Allyl isothiocyanate is highly reactive and sensitive to moisture. Using fresh, high-purity starting materials is critical.[1]

-

Solvent Choice: Ethanol is the standard and recommended solvent as it effectively dissolves the reactants without interfering with the reaction.

-

Reaction Temperature: This reaction is typically exothermic and proceeds efficiently at room temperature.[1] Excessive heating is unnecessary and can promote side reactions. Ensure the reaction is stirred adequately to dissipate heat.

-

Stoichiometry: A precise 1:1 molar ratio of acetic hydrazide to allyl isothiocyanate is crucial. An excess of either reactant can complicate purification and may not improve the yield.

Q3: The cyclization of the thiosemicarbazide intermediate (Step 2) is incomplete or failing. How can I troubleshoot this?

A3: The cyclization step is the most critical and sensitive part of the synthesis. Success hinges on the base concentration, temperature, and reaction time.

-

Inadequate Base Strength or Concentration: This is the most common failure point. The base catalyzes the intramolecular cyclization and subsequent dehydration. An insufficient concentration of NaOH or KOH will result in a slow or incomplete reaction. An 8% aqueous solution of NaOH is a well-established starting point.[1]

-

Insufficient Heating: The reaction requires thermal energy to overcome the activation barrier for dehydration. The mixture must be heated to a steady reflux.[1] Ensure your heating apparatus is maintaining the solvent's boiling point consistently.

-

Reaction Time: A typical reflux time is 3-5 hours.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion (see Q5).

-

Improper Work-up: After cyclization, the product exists as a sodium or potassium thiolate salt, which is soluble in the aqueous basic solution. To precipitate the final product, the solution must be cooled and carefully acidified with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6.[1][4] Adding acid too quickly can cause localized overheating, while an incorrect final pH can lead to incomplete precipitation.

Q4: I've isolated my product, but NMR analysis suggests the presence of a significant impurity. What could it be?

A4: The most likely isomeric impurity in triazole-thiol synthesis is a 1,3,4-thiadiazole derivative. While the base-catalyzed cyclization of an N1-acylthiosemicarbazide strongly favors the formation of the 1,2,4-triazole-3-thiol, certain conditions can promote the formation of the thiadiazole isomer.[5][6] The formation of 1,3,4-thiadiazoles is more common when using strong dehydrating agents like polyphosphate ester (PPE) or acidic conditions, which is why a basic medium is preferred for this synthesis.[5][7]

Distinguishing the Isomers: ¹H NMR spectroscopy is sufficient for reliable identification. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring resonate at a much lower field (typically 12-14 ppm) compared to the signals from a 1,3,4-thiadiazole.[5][7]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both steps of this synthesis.

-

Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is effective. A good starting ratio is 7:3 ethyl acetate:hexane.

-

Procedure: On a TLC plate, spot the starting material(s), the co-spot (starting material and reaction mixture), and the reaction mixture. As the reaction proceeds, you should observe the disappearance of the starting material spots and the appearance of a new spot for the product. The product, being more polar than the starting materials, will have a lower Rf value.

Q6: What is the most effective method for purifying the final product?

A6: The most common and effective method for purifying 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol is recrystallization. Ethanol or an ethanol-water mixture is typically an excellent solvent system for this purpose.[1][2] The crude product, after being filtered and dried, should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form high-purity crystals.

Data & Workflow Visualization

Troubleshooting Summary

| Issue | Potential Cause | Recommended Solution |

| Low Yield of Intermediate | Impure reagents (hydrazide, isothiocyanate). | Use fresh, high-purity starting materials.[1] |

| Incorrect temperature or stoichiometry. | Maintain room temperature and a strict 1:1 molar ratio. | |

| Incomplete Cyclization | Insufficient base concentration or strength. | Use an 8% aqueous NaOH or KOH solution.[1] |

| Inadequate heating or insufficient reaction time. | Ensure a consistent reflux for 3-5 hours; monitor via TLC.[1] | |

| Product Fails to Precipitate | Incorrect pH during work-up. | Cool the reaction mixture and acidify slowly to pH 5-6.[4] |

| Isomeric Impurity | Formation of 1,3,4-thiadiazole. | Strictly adhere to base-catalyzed cyclization conditions. Avoid acidic or harsh dehydrating agents.[5][6] |

Process Diagrams

Caption: Troubleshooting logic for the cyclization step.

Optimized Experimental Protocol

Safety Precaution: This procedure involves allyl isothiocyanate, a lachrymator, and hydrazine derivatives, which are toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 1: Synthesis of 1-acetyl-4-allyl-thiosemicarbazide

-

To a 250 mL round-bottom flask, add acetic hydrazide (7.41 g, 0.1 mol).

-

Add ethanol (100 mL) and stir until the solid is fully dissolved.

-

To this solution, add allyl isothiocyanate (9.91 g, 0.1 mol) dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate will form.

-

Monitor the reaction's completion by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude thiosemicarbazide intermediate as a white solid. This product is typically of sufficient purity to be used directly in the next step.

Step 2: Synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

-

Transfer the crude 1-acetyl-4-allyl-thiosemicarbazide from Step 1 into a 500 mL round-bottom flask.

-

Add an 8% aqueous solution of sodium hydroxide (150 mL).

-

Fit the flask with a reflux condenser and heat the mixture to a steady reflux using a heating mantle.

-

Maintain the reflux for 3-5 hours. The evolution of hydrogen sulfide may be noted. Monitor the disappearance of the intermediate by TLC.

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly and with stirring, add 10% hydrochloric acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper). A voluminous white precipitate will form.

-

Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water (2 x 50 mL), and allow it to air dry.

-

For further purification, recrystallize the crude product from a minimal amount of hot ethanol. The final product is a white crystalline solid. [1]

References

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [8][9][10]triazole-3-thiol derivatives and Antifungal activity - ResearchGate]([Link])

-

[Synthesis and evaluation of 4-amino-5-phenyl-4H--[8][9][10]triazole-3-thiol derivatives as antimicrobial agents - Academia.edu]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

Technical Support Center: Troubleshooting Side Product Formation in 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol Synthesis

Welcome to the technical support guide for the synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol. This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while straightforward in principle, is often complicated by the formation of isomeric and degradation-related side products. This guide provides in-depth troubleshooting strategies, detailed analytical protocols, and answers to frequently encountered challenges to help you optimize your reaction outcomes, ensure product purity, and accelerate your research.

Section 1: Overview of the Primary Synthetic Pathway

The most common and reliable method for synthesizing 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol involves a two-step process starting from readily available reagents. The pathway is initiated by the formation of an acylthiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization.[2][3]

Step 1: Synthesis of 1-Acetyl-4-allylthiosemicarbazide Acetic hydrazide is reacted with allyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the linear thiosemicarbazide precursor.

Step 2: Cyclization to form 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol The 1-acetyl-4-allylthiosemicarbazide intermediate is heated in an aqueous alkaline medium (e.g., using KOH or NaOH).[4] The base facilitates a dehydration and cyclization reaction, leading to the formation of the desired 1,2,4-triazole ring.

Caption: Primary synthesis route for 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-separate side product? A1: The most prevalent side product is often the isomeric S-allylated product, 3-(allylthio)-5-methyl-4H-1,2,4-triazole. This occurs if the synthesis is performed by alkylating the 5-methyl-4H-1,2,4-triazole-3-thiol precursor. Since the N-allyl and S-allyl isomers have the same molecular weight, they cannot be distinguished by mass spectrometry alone and require careful chromatographic separation and NMR analysis for identification.[5][6]

Q2: How does reaction pH influence the cyclization step and potential side products? A2: The pH of the reaction medium is a critical factor. The desired 1,2,4-triazole-3-thiol is formed under basic conditions. If the medium becomes acidic, an alternative cyclization pathway can be favored, leading to the formation of 2-acetylamino-5-allyl-1,3,4-thiadiazole as a major impurity.[7]

Q3: My reaction is complete according to TLC, but my final yield is very low. What are the likely causes? A3: Low yield can stem from several factors. A primary cause is the oxidative dimerization of the product. The thiol group is susceptible to oxidation, especially in the presence of air during an alkaline workup, leading to the formation of a disulfide-linked dimer. Another possibility is incomplete precipitation of the product during workup or losses during recrystallization.

Q4: Can the product exist in different forms? My NMR shows a broad, exchangeable proton. A4: Yes, the product exhibits thione-thiol tautomerism. The thione tautomer (C=S) is generally the more stable form in solution and in the solid state. The broad, exchangeable proton you observe in the 1H NMR spectrum (typically >10 ppm) is characteristic of the N-H proton of the thione tautomer.[3]

Section 3: Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues, linking observable data to underlying chemical causes and providing actionable solutions.

Issue 1: TLC/LC Analysis Shows Multiple Products

-

Observation: Your thin-layer chromatogram or liquid chromatogram shows two or more distinct spots/peaks.

-

Possible Cause A: Incomplete Cyclization

-

Diagnosis: The uncyclized intermediate, 1-acetyl-4-allylthiosemicarbazide, is more polar than the triazole product and will typically have a lower Rf value on TLC. Its presence can be confirmed by LC-MS, where its mass will correspond to the sum of the reactants (C6H11N3OS, MW: 173.24).

-

Solution: Ensure the cyclization reaction is heated sufficiently (reflux is common) and for an adequate duration (typically 3-5 hours).[8] Verify that at least one molar equivalent of a strong base (e.g., KOH) is used to drive the reaction to completion.

-

-

Possible Cause B: Alternative Cyclization (Thiadiazole Formation)

-

Diagnosis: If the reaction conditions inadvertently became neutral or acidic, you may have formed the 1,3,4-thiadiazole isomer. This isomer has the same molecular weight as your target compound (C6H9N3S, MW: 155.22).[7] Its identity must be confirmed by NMR, as the chemical environment of the methyl and allyl groups will be distinct from the desired triazole.

-

Solution: Strictly maintain alkaline conditions (pH > 10) throughout the cyclization step. Use a buffered system if necessary.

-

-

Possible Cause C: Oxidative Dimerization

-

Diagnosis: A less polar spot may appear on TLC. LC-MS analysis will show a peak with an [M+H]+ corresponding to the disulfide dimer (C12H16N6S2, MW: 310.43).

-

Solution: Degas the reaction solvent and maintain an inert atmosphere (N₂ or Argon) during the reaction and workup. When acidifying the reaction mixture to precipitate the product, do so cautiously and cool the solution in an ice bath to minimize oxidation.

-

Issue 2: NMR Spectrum Shows Unexpected or Ambiguous Peaks

-

Observation: The 1H or 13C NMR spectrum does not match the expected pattern for the pure N-allylated product.

-

Symptom: A doublet signal for a CH₂ group appears around δ 3.5-3.8 ppm in the 1H NMR.

-

Diagnosis: This is a strong indicator of the S-allyl isomer, 3-(allylthio)-5-methyl-4H-1,2,4-triazole. The S-CH₂ protons are more shielded and appear upfield compared to the N-CH₂ protons of the desired product, which are typically found further downfield (δ 4.4-4.8 ppm).[5]

-

Action: Refer to Protocol 1 for a detailed comparison. If this side product forms from an alkylation reaction, the regioselectivity is highly dependent on the reaction conditions. S-alkylation is often favored in neutral or less polar solvents, while N-alkylation is promoted by polar solvents and strong bases.[5][8]

-

-

Symptom: The integral of the methyl peak does not correspond to 3 protons relative to the allyl group signals.

-

Diagnosis: This points to the presence of impurities that may not contain a methyl group or have a different number of protons, skewing the integration ratio. This could be unreacted starting materials or degradation products.

-

Action: Re-purify the sample using column chromatography or recrystallization. Acquire an LC-MS to identify the mass of the co-eluting impurity.

-

Section 4: Side Product Formation Pathways & Identification

Understanding the potential side reactions is key to preventing them. The following diagram illustrates the main reaction and the pathways to the most common impurities.

Caption: Competing reaction pathways in the synthesis.

Table 1: Key Data for Product and Side Product Identification

| Compound | Structure | Molecular Formula | MW | Expected [M+H]⁺ | Key ¹H NMR Signals (δ ppm, DMSO-d₆) |

| Target Product | 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol | C₆H₉N₃S | 155.22 | 156.06 | ~13.5 (s, 1H, NH) , 5.8-6.0 (m, 1H, =CH), 5.0-5.2 (m, 2H, =CH₂), ~4.5 (d, 2H, N-CH₂) , ~2.3 (s, 3H, CH₃) |

| S-Allyl Isomer | 3-(allylthio)-5-methyl-4H-1,2,4-triazole | C₆H₉N₃S | 155.22 | 156.06 | ~13.8 (s, 1H, NH) , 5.9-6.1 (m, 1H, =CH), 5.1-5.4 (m, 2H, =CH₂), ~3.7 (d, 2H, S-CH₂) , ~2.4 (s, 3H, CH₃) |

| Disulfide Dimer | Bis(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl) disulfide | C₁₂H₁₆N₆S₂ | 310.43 | 311.10 | Allyl and methyl signals similar to target, but absence of the low-field N-H proton. |

| Thiadiazole Isomer | 2-(allylamino)-5-methyl-1,3,4-thiadiazole | C₆H₉N₃S | 155.22 | 156.06 | Signals for allyl and methyl groups will be present but with different chemical shifts due to the different heterocyclic core. |

| Precursor | 1-Acetyl-4-allylthiosemicarbazide | C₆H₁₁N₃OS | 173.24 | 174.07 | Multiple broad N-H signals, acetyl methyl (~2.1 ppm), and allyl signals. |

Protocol 1: Definitive Identification of N- vs. S-Allyl Isomers

This protocol uses ¹H NMR spectroscopy to unambiguously differentiate between the desired N-allylated product and the S-allylated side product.

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample (or mixture) in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.

-

Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment.

-

Data Analysis:

-

Locate the Allylic CH₂ Signal: This is the most diagnostic signal. It will appear as a doublet.

-

A signal at δ 4.4-4.8 ppm confirms the attachment of the allyl group to a ring Nitrogen (N-CH₂).

-

A signal at δ 3.5-3.8 ppm indicates attachment to the exocyclic Sulfur (S-CH₂).[5]

-

-

Confirm N-H Proton: Look for a broad singlet far downfield, typically between δ 13.0 and 14.0 ppm. This corresponds to the N-H proton of the triazole ring in its thione tautomeric form. Its presence is expected in both isomers.

-

D₂O Shake (Optional): To confirm the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish due to proton-deuterium exchange.

-

Section 5: Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues encountered during the synthesis.

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

- Benchchem. Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.

- Fizer, M., et al. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org.

- Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT calculations. Journal of Molecular Structure.

- Samvelyan, M. A., et al. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate.

- Scribd. (2012). Thiosemicarbazide Chemistry Review.

- ResearchGate. Reaction scope of cyclization of the thiosemicarbazide.

- Fizer, M., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

- Demchenko, A. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice.

- Wujec, M., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC.

- Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc.

-

Sahoo, P., et al. Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][9]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available from:

- Osman, A. N. Synthesis, Chemistry of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-thiol. ResearchGate.

- Mahdi, M. F., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results.

- Demchenko, A. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- Bektas, H., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.

- Indus Journal of Bioscience Research. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- Bektas, H., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed.

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available from:

- Journal of Population Therapeutics and Clinical Pharmacology. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

Minimizing disulfide bond formation during 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol synthesis

Introduction

Welcome to the technical support guide for the synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and encountering challenges related to the formation of its corresponding disulfide dimer. The oxidative coupling of two thiol molecules to form a disulfide bond is a common and often frustrating side reaction that can significantly reduce the yield and complicate the purification of the target compound.[1]

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you minimize disulfide bond formation and optimize your synthetic workflow.

Visualizing the Core Problem: Thiol Oxidation

The primary challenge addressed in this guide is the oxidative dimerization of the desired thiol product. This process is typically mediated by atmospheric oxygen, especially under basic conditions.

Caption: The oxidation of two thiol (R-SH) molecules to a disulfide (R-S-S-R) dimer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Issue 1: Low Yield of Thiol with a Significant High-Molecular-Weight Impurity

Symptoms:

-

The final yield of the purified thiol is lower than expected.

-

TLC or LC-MS analysis shows a major byproduct with approximately double the molecular weight of the target compound.

-

The ¹H-NMR of the crude product shows broadened peaks or the absence of the characteristic S-H proton signal.

Primary Suspected Cause: Oxidative formation of the disulfide dimer, bis(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl) disulfide.

Solutions & Explanations:

1. Implement an Inert Atmosphere:

-